(3R,5R)-3,5-Dihydroxyhexanoic acid
Description
Properties
CAS No. |
821772-70-7 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3R,5R)-3,5-dihydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O4/c1-4(7)2-5(8)3-6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1 |
InChI Key |
RUSJDZRTPDUURW-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Ketoreductase-Glucose Dehydrogenase Coexpression Systems
A widely adopted method involves recombinant E. coli coexpressing ketoreductase (KRED) and glucose dehydrogenase (GDH). This system catalyzes the asymmetric reduction of (R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester to (3R,5R)-6-cyano-3,5-dihydroxyhexanoic acid tert-butyl ester, followed by hydrolysis to the target compound.
Reaction Conditions
- Substrate : (R)-6-Cyano-5-hydroxy-3-oxo tert-butyl ester
- Catalysts : KRED (for stereoselective reduction), GDH (for NADPH regeneration)
- Cofactors : NADP⁺ (0.005–0.01 g/L)
- Buffer : Phosphate or triethanolamine (80 mM, pH 7.0)
- Temperature : 20–45°C
- Yield : >95% conversion, >99.9% ee
Advantages :
Hydrolysis of Poly(3R,5R-Dihydroxyhexanoic Acid) Oligomers
Endophytic fungi (e.g., Daldinia concentrica) naturally produce poly(3R,5R-dihydroxyhexanoic acid) oligomers (trimer to 29-mer). Alkaline hydrolysis of these polymers yields the monomeric acid.
Procedure :
- Polymer Isolation : Fungal cultures are extracted with methanol, followed by size-exclusion chromatography.
- Hydrolysis :
Applications :
Chemical Synthesis
Catalytic Hydrogenation of Oxo Intermediates
(3R,5R)-3,5-Dihydroxyhexanoic acid derivatives are synthesized via hydrogenation of 3,5-dioxohexanoic acid precursors using chiral catalysts.
Example :
- Substrate : (5S)-6-Chloro-5-hydroxy-3-oxohexanoate tert-butyl ester
- Catalyst : Ru[(R)-TolBINAP]Cl₂ (0.0003–0.0005 mol%)
- Conditions : 3–5 MPa H₂, 40–60°C, 4–7 hours
- Yield : >95%, >99.9% ee.
Mechanism :
Asymmetric Synthesis via Evans Aldol Reaction
Chiral auxiliaries (e.g., oxazolidinones) enable stereocontrol during carbon-carbon bond formation.
Steps :
- Aldol Reaction : Between a β-keto ester and an aldehyde.
- Reduction : Diastereoselective reduction of the ketone.
- Deprotection : Acidic hydrolysis to release the dihydroxy acid.
Challenges :
- Multi-step synthesis increases cost and reduces overall yield.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Enzymatic Coexpression | >95% | >99.9 | Moderate | High |
| Fungal Biosynthesis | Quantitative | 100 | Low | Moderate |
| Catalytic Hydrogenation | >95% | >99.9 | High | High |
| Asymmetric Synthesis | 60–70% | 90–95 | High | Low |
Key Observations :
- Enzymatic and fungal methods excel in stereoselectivity and sustainability.
- Chemical routes require expensive catalysts but are suitable for high-purity batches.
Industrial Applications and Patents
Pharmaceutical Intermediates
(3R,5R)-3,5-Dihydroxyhexanoic acid is a key precursor for statin side chains (e.g., atorvastatin). Patent CN104328148A details a 200 g/L enzymatic process with NADP recycling.
Bioplastics
Poly(3R,5R-dihydroxyhexanoic acid) exhibits biodegradability and biocompatibility, making it suitable for medical devices.
Chemical Reactions Analysis
Types of Reactions: (3R,5R)-3,5-Dihydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form hexanoic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted hexanoic acid derivatives .
Scientific Research Applications
Biochemical Applications
2.1. Synthesis of Biodegradable Polymers
One of the most promising applications of (3R,5R)-3,5-dihydroxyhexanoic acid is in the synthesis of biodegradable polymers. Research has demonstrated that this compound can be polymerized to form poly(3R,5R-dihydroxyhexanoate), which exhibits excellent biodegradability and mechanical properties suitable for various applications in packaging and medical devices .
2.2. Antibiotic Properties
Studies have isolated oligomers of poly(3R,5R-dihydroxyhexanoate) that exhibit antibiotic activity. These oligomers range from trimers to larger polymers and show potential as antimicrobial agents against various pathogens . This application is particularly relevant in developing new antibiotics in response to increasing antibiotic resistance.
Pharmaceutical Applications
3.1. Drug Delivery Systems
The unique properties of (3R,5R)-3,5-dihydroxyhexanoic acid make it suitable for use in drug delivery systems. Its ability to form stable complexes with drugs enhances bioavailability and controlled release profiles. This characteristic is crucial for developing effective therapies for chronic diseases .
3.2. Chiral Synthesis
As a chiral molecule, (3R,5R)-3,5-dihydroxyhexanoic acid can serve as a chiral building block in the synthesis of pharmaceuticals. Its stereochemistry allows for the production of enantiomerically pure compounds, which is vital for the efficacy and safety of many drugs .
Industrial Applications
4.1. Green Chemistry
The production methods for (3R,5R)-3,5-dihydroxyhexanoic acid often utilize biocatalytic processes that align with green chemistry principles. This approach minimizes environmental impact by reducing waste and energy consumption compared to traditional chemical synthesis methods .
4.2. Cosmetic Industry
Due to its moisturizing properties and compatibility with skin formulations, (3R,5R)-3,5-dihydroxyhexanoic acid is being explored as an ingredient in cosmetic products aimed at enhancing skin hydration and texture improvement .
Mechanism of Action
The mechanism of action of (3R,5R)-3,5-Dihydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound can act as an inhibitor or activator of enzymes, depending on the context of its application .
Comparison with Similar Compounds
3,5-Dicaffeoylquinic Acid (Isochlorogenic Acid A)
- Structure: A cyclohexanecarboxylic acid derivative with two caffeoyl groups (3,4-dihydroxyphenylpropenoyl) at the 3R and 5R positions.
- Role: Found in Cichorium intybus L. (chicory), it exhibits antioxidant and anti-inflammatory properties. Unlike (3R,5R)-3,5-dihydroxyhexanoic acid, its bioactivity arises from phenolic moieties rather than aliphatic hydroxyl groups .
- Applications : Used in nutraceuticals and functional foods.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: A phenolic acid with adjacent hydroxyl groups on a benzene ring.
- Role: A precursor for lignin biosynthesis and a potent antioxidant. While both compounds feature dihydroxy groups, caffeic acid’s aromaticity contrasts with the aliphatic chain of (3R,5R)-3,5-dihydroxyhexanoic acid, leading to divergent reactivity and applications (e.g., cosmetics vs. pharmaceuticals) .
Metabolic Markers in Disease
3-Hydroxy-3-Methylglutarate (HMG)
- Role: A ketogenesis intermediate. Unlike (3R,5R)-3,5-dihydroxyhexanoic acid, HMG is pathognomonic for specific metabolic disorders (e.g., HMG-CoA lyase deficiency). The latter’s presence in ketotic patients is non-specific, limiting its diagnostic utility .
Trans-5-Hydroxyhex-2-enate
- Co-Occurrence: Detected alongside (3R,5R)-3,5-dihydroxyhexanoic acid in metabolic crises. Both are β-oxidation byproducts, but the enoate structure of trans-5-hydroxyhex-2-enate suggests distinct degradation pathways .
Pharmaceutical Intermediates
(3R,5R)-6-Cyano-3,5-Dihydroxyhexanoic Acid tert-Butyl Ester
- Structure: The tert-butyl ester of (3R,5R)-3,5-dihydroxyhexanoic acid with a cyano group at C4.
- Role: A chiral synthon for atorvastatin. Enzymatic reduction of (R)-6-cyano-5-hydroxy-3-ketohexanoate using ketoreductases achieves 100% substrate conversion and >99.5% enantiomeric excess, highlighting superior synthetic efficiency compared to traditional methods .
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
- Structure: A pyrrolidine-based amino acid with multiple hydroxyl groups.
- Role : A glycosidase inhibitor. Despite shared stereochemical complexity, its pyrrolidine ring and carbohydrate-like structure distinguish its mechanism from aliphatic dihydroxy acids .
Data Table: Key Comparative Features
Research Findings and Implications
Non-Specific Biomarker: (3R,5R)-3,5-Dihydroxyhexanoic acid is elevated in ketotic states but lacks diagnostic specificity, necessitating complementary markers like HMG for clinical use .
Synthetic Superiority: Its derivative, (3R,5R)-6-cyano-3,5-dihydroxyhexanoate, is synthesized with 100% conversion efficiency under optimized enzymatic conditions, outperforming chemical reduction methods .
Stereochemical Specificity: The 3R,5R configuration is critical for binding to HMG-CoA reductase in statins, contrasting with non-chiral analogs like caffeic acid, which lack this precision .
Biological Activity
(3R,5R)-3,5-Dihydroxyhexanoic acid (DHHA) is a chiral compound that has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals. This article explores the biological activity of DHHA, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
(3R,5R)-3,5-Dihydroxyhexanoic acid is characterized by the following structural formula:
This compound features two hydroxyl groups (-OH) at the 3rd and 5th carbon positions of a hexanoic acid chain, contributing to its unique properties and biological activities.
1. Antioxidant Properties
Research indicates that (3R,5R)-3,5-Dihydroxyhexanoic acid exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.
- Study Findings : A study demonstrated that DHHA effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
2. Cholesterol-Lowering Effects
DHHA serves as a key intermediate in the synthesis of statins, which are widely used to lower cholesterol levels.
- Mechanism : The compound is involved in the stereoselective reduction of hydroxy oxo esters to yield stereoisomerically pure dihydroxy esters, essential for the production of cholesterol-lowering drugs like atorvastatin and rosuvastatin .
3. Enzymatic Activity
The enzymatic properties of DHHA have been explored in various biocatalytic processes.
- Case Study : Engineered ketoreductase enzymes have shown improved activity when catalyzing reactions involving DHHA, enhancing the efficiency of synthesizing chiral intermediates .
Synthesis Methods
The synthesis of (3R,5R)-3,5-Dihydroxyhexanoic acid can be achieved through various methods:
- Biocatalysis : Utilizing engineered enzymes such as ketoreductases allows for high-yield production of DHHA with excellent stereoselectivity .
- Chemical Synthesis : Traditional chemical methods also exist but are often less efficient compared to enzymatic approaches.
Research Findings and Case Studies
Q & A
Q. How can metabolic flux analysis trace the incorporation of (3R,5R)-3,5-Dihydroxyhexanoic acid into fungal secondary metabolites?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
